molecular formula C12H10ClFN2O B13243446 2-Chloro-4-(2-ethylphenoxy)-5-fluoropyrimidine

2-Chloro-4-(2-ethylphenoxy)-5-fluoropyrimidine

Cat. No.: B13243446
M. Wt: 252.67 g/mol
InChI Key: VUXQUWQTCTVTHD-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-ethylphenoxy)-5-fluoropyrimidine is a heterocyclic aromatic compound that contains both chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(2-ethylphenoxy)-5-fluoropyrimidine typically involves the reaction of 2-chloro-5-fluoropyrimidine with 2-ethylphenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(2-ethylphenoxy)-5-fluoropyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative.

Scientific Research Applications

2-Chloro-4-(2-ethylphenoxy)-5-fluoropyrimidine has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agrochemicals: The compound is explored for its potential use in the development of herbicides and pesticides.

    Material Science: It is investigated for its properties in the development of advanced materials such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-ethylphenoxy)-5-fluoropyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

  • 2-Chloro-4-(2-ethylphenoxy)benzaldehyde
  • 2-Chloro-4-(trifluoromethyl)pyrimidine

Comparison: Compared to similar compounds, 2-Chloro-4-(2-ethylphenoxy)-5-fluoropyrimidine is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The ethylphenoxy group also contributes to its distinct properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H10ClFN2O

Molecular Weight

252.67 g/mol

IUPAC Name

2-chloro-4-(2-ethylphenoxy)-5-fluoropyrimidine

InChI

InChI=1S/C12H10ClFN2O/c1-2-8-5-3-4-6-10(8)17-11-9(14)7-15-12(13)16-11/h3-7H,2H2,1H3

InChI Key

VUXQUWQTCTVTHD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1OC2=NC(=NC=C2F)Cl

Origin of Product

United States

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